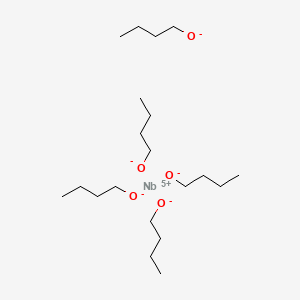

butan-1-olate;niobium(5+)

Description

Significance of Niobium(V) Alkoxides in Contemporary Chemistry Research

Niobium(V) alkoxides, including the ethoxide and butoxide derivatives, are a significant class of compounds in modern chemistry, primarily serving as versatile molecular precursors. Their principal application lies in the synthesis of niobium-based materials through sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD). wikipedia.orgsigmaaldrich.com The hydrolysis of niobium(V) alkoxides is a fundamental reaction used to produce gels and films of niobium pentoxide (Nb₂O₅). wikipedia.orgcapes.gov.br

These precursors are crucial for creating advanced materials with specific electronic and optical properties. For instance, they are used to synthesize electroceramic materials such as lead magnesium niobate (PMN) and niobium-doped lead zirconate titanate (PNZT). acs.org Furthermore, niobium(V) alkoxides are employed to dope (B7801613) other metal oxides, like titania, to enhance their properties for applications such as dye-sensitized solar cells. sigmaaldrich.com

In the field of catalysis, niobium(V) alkoxides are investigated for their potential in various organic reactions. They are components in catalysts for olefin polymerization and have been explored in ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. informaticsglobal.airsc.orgnih.gov Researchers actively synthesize and characterize new heteroleptic alkoxides of niobium, where different organic groups are attached to the metal center, to fine-tune the compound's stability, volatility, and reactivity for specific catalytic or material synthesis applications. researchgate.netrsc.org

Evolution of Research Perspectives on Butan-1-olate;niobium(5+)

Research on butan-1-olate;niobium(5+) and related niobium alkoxides has evolved significantly over the decades. Initial studies focused on their fundamental synthesis and structural characterization. Early on, it was established that niobium alkoxides typically exist as dimeric species in solution, forming bioctahedral structures where two niobium atoms are bridged by alkoxide ligands. wikipedia.org

Subsequently, the research focus shifted towards the application of these compounds as precursors for materials. Niobium(V) n-butoxide became a key ingredient in the solvothermal synthesis of niobium(V) oxide powders. rsc.org This method allows for the creation of amorphous Nb₂O₅ with a high surface area, which has shown enhanced photocatalytic activity compared to crystalline forms. rsc.org Similarly, it has been used in surface sol-gel processes to create ultrathin films of niobium oxide on various substrates. oup.com

More recent research has delved into modifying the niobium butoxide molecule to create more sophisticated, single-site catalysts and precursors. By reacting niobium(V) alkoxides with multidentate ligands, chemists can create heteroleptic complexes with enhanced stability and tailored reactivity. researchgate.netrsc.org This approach is central to developing advanced catalysts for complex polymerization reactions, such as the ring-opening polymerization of lactones, where precise control over the polymer's molecular weight is essential. rsc.orgnih.govacs.org This evolution reflects a broader trend in inorganic chemistry, moving from the study of simple molecular structures to the rational design of complex functional molecules.

Scope and Academic Relevance of Butan-1-olate;niobium(5+) Studies

The study of butan-1-olate;niobium(5+) holds significant academic relevance across several scientific disciplines. Its primary importance is in materials science , where it serves as a molecular precursor for a variety of niobium-based materials. Research in this area focuses on its use in techniques like sol-gel synthesis, CVD, and ALD to produce thin films, nanoparticles, and coatings of niobium oxide (Nb₂O₅). capes.gov.brrsc.orgacs.org These materials are investigated for applications in electronics, photocatalysis, and as biocompatible coatings for medical implants. rsc.orgacs.orgmdpi.com The ability to form amorphous Nb₂O₅ with a large surface area via solvothermal reaction of niobium(V) pentabutoxide is a notable finding. rsc.org

In inorganic and organometallic chemistry , butan-1-olate;niobium(5+) is a subject of studies aimed at synthesizing novel coordination complexes. Research involves reacting it with various ligands to create heteroleptic alkoxides with unique structural and electronic properties. researchgate.netrsc.org These studies contribute to the fundamental understanding of the coordination chemistry of niobium and the development of new molecular precursors with improved volatility and stability. researchgate.net

In the field of catalysis , niobium alkoxides are explored as catalysts or catalyst precursors. They have been investigated for ring-opening metathesis polymerization (ROMP) of cyclic olefins and the ring-opening polymerization of lactones. rsc.orgresearchgate.net The development of well-defined, single-site niobium alkoxide catalysts is a key area of academic pursuit, aiming for controlled and efficient polymerization processes. rsc.orgnih.gov

Key Research Findings on Niobium(V) n-butoxide

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Materials Synthesis (Photocatalysis) | Solvothermal reaction of niobium(V) pentabutoxide in toluene (B28343) produces amorphous Nb₂O₅ powder with a large surface area (>200 m²/g). | The resulting amorphous Nb₂O₅ exhibited higher photocatalytic activity for hydrogen evolution and mineralization of acetic acid compared to crystalline samples. | rsc.org |

| Materials Synthesis (Thin Films) | Used in a stepwise "surface sol-gel" process involving repeated adsorption and hydrolysis to form ultrathin films of niobium oxide. | Demonstrates a method for precise, linear growth of thin oxide films on a surface, applicable for creating multilayered materials. | oup.com |

| Inorganic Chemistry (Precursor Development) | Metathesis reactions of niobium halides with alcohols like butanol can yield various niobium alkoxide complexes, whose stability can be enhanced with additional ligands. | Leads to the development of more stable and volatile monomeric niobium complexes suitable for deposition techniques. | researchgate.netrsc.org |

| Catalysis (Polymerization) | Niobium(V) alkoxide complexes, when functionalized with specific ligands, act as effective initiators for the ring-opening polymerization of ε-caprolactone. | Provides insight into the coordination-insertion mechanism and enables the synthesis of polymers with controlled molecular weights. | rsc.orgnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

51030-47-8 |

|---|---|

Molecular Formula |

C4H10NbO |

Molecular Weight |

167.03 g/mol |

IUPAC Name |

butan-1-ol;niobium |

InChI |

InChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3; |

InChI Key |

GCXYGTYQHDSNHG-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5] |

Canonical SMILES |

CCCCO.[Nb] |

Other CAS No. |

51030-47-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques Applied to Butan 1 Olate;niobium 5+

Spectroscopic Characterization Methodologies

Spectroscopic methods provide invaluable insights into the electronic and vibrational properties of niobium(V) butoxide, offering a window into its solution-state dynamics and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Aggregation and Ligand Exchange Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic behavior of niobium(V) butoxide in solution. Studies have shown that niobium(V) alkoxides, including the butoxide derivative, can exist as dimers or polymers in solution. cdnsciencepub.com Variable temperature multinuclear NMR spectroscopy has been employed to study the structures of new heteroleptic alkoxides of niobium(V). researchgate.net

For instance, ¹H NMR spectra can reveal the presence of different molecular forms in equilibrium in solution. researchgate.net Ligand exchange reactions, such as the exchange between propoxide and butoxide ligands on a niobium center, have been monitored using NMR to determine equilibrium constants, providing insights into the thermodynamic preferences of these systems. dur.ac.uk Furthermore, techniques like ¹H, ¹H-COSY and ¹H, ¹H-NOESY NMR have been utilized to confirm the coordination of ligands and understand the spatial relationships between different parts of the molecule in related niobium alkoxide complexes. researchgate.net The characterization of niobium(V) butoxide and its derivatives often involves the use of ¹H and ¹³C NMR to confirm the presence of the alkoxide ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Niobium(IV) Alkoxides (Contextual relevance for Nb(V) behavior)

While niobium(V) is a d⁰ ion and therefore EPR silent, the study of niobium(IV) alkoxides via Electron Paramagnetic Resonance (EPR) spectroscopy provides crucial contextual understanding of the electronic structure and potential redox behavior of niobium alkoxide systems. EPR studies on Nb(IV) complexes reveal important information about the metal's coordination environment and the nature of the metal-ligand bonds. researchgate.netunipi.it

EPR spectra of Nb(IV) methoxide (B1231860), for example, show the expected 10-line patterns arising from the hyperfine interaction of the unpaired d-electron with the ⁹³Nb nucleus (I = 9/2). cdnsciencepub.comresearchgate.net The observation of a ΔMs = 2 transition in the EPR spectrum is indicative of the presence of dimeric species in solution. cdnsciencepub.comresearchgate.net Analysis of the g-tensor and hyperfine coupling constants from the EPR spectra of various Nb(IV) complexes provides insights into the electronic ground state and the degree of delocalization of the unpaired electron onto the ligands. researchgate.netresearchgate.net This information is valuable for understanding the electronic properties that could influence the reactivity and stability of the related niobium(V) butoxide.

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for probing the chemical bonding and identifying functional groups within butan-1-olate;niobium(5+). The IR spectrum of niobium alkoxides provides characteristic absorption bands corresponding to the vibrations of Nb-O and C-O bonds. nasa.gov

Specifically, the IR spectra of niobium ethoxide gels, a related compound, show bands around 485 cm⁻¹ and 575 cm⁻¹, which are assigned to bridging and terminal Nb-O stretching vibrations, respectively. nasa.gov The corresponding C-O stretching vibrations for bridging and terminal alkoxide groups appear at approximately 1030 cm⁻¹ and 1066 cm⁻¹. nasa.gov In studies of niobium oxide films derived from alkoxide precursors, broad absorption bands in the 500–950 cm⁻¹ range are attributed to Nb-O-Nb bridging vibrational modes, while bands in the 850–910 cm⁻¹ region are related to terminal Nb=O modes. researchgate.net The presence of broad bands can indicate a disordered or amorphous structure. researchgate.net IR spectroscopy is also instrumental in monitoring the hydrolysis and condensation reactions of niobium alkoxides, as it can track the disappearance of alkoxide groups and the formation of Nb-O-Nb linkages. mdpi.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Bridging Nb-O Stretch | ~485 | nasa.gov |

| Terminal Nb-O Stretch | ~575 | nasa.gov |

| Nb-O-Nb Bridging Modes | 580-850 | researchgate.net |

| Terminal Nb=O Modes | 850-910 | researchgate.net |

| Bridging C-O Stretch | ~1030 | nasa.gov |

| Terminal C-O Stretch | ~1066 | nasa.gov |

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Local Structure

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Nb K-edge is a powerful element-specific technique for determining the oxidation state and local coordination environment of niobium in its compounds. For niobium(V) compounds, the XANES spectrum exhibits distinct features that are sensitive to the geometry and electronic structure of the niobium center. mit.educopernicus.org

A weak pre-edge feature observed in the XANES spectra of niobium(V) compounds is attributed to the dipole-forbidden 1s → 4d transition, which becomes partially allowed due to the distortion of the coordination geometry from perfect centrosymmetry and the hybridization of Nb 4d and 5p orbitals with oxygen 2p orbitals. mit.eduacs.org The position of the absorption edge is also indicative of the oxidation state, with a shift to higher energy for higher oxidation states due to increased electron binding energy. mit.edu The shape and position of the main absorption edge and post-edge features provide information about the local structure and coordination number of the niobium atom. copernicus.orgcopernicus.org XANES studies have been instrumental in confirming the +5 oxidation state of niobium in various alkoxide and oxide materials. mit.edu

Diffraction and Microscopic Analysis for Structural Understanding

Diffraction and microscopic techniques provide direct information about the crystalline structure and phase composition of niobium(V) butoxide and its derivatives.

X-ray Diffraction (XRD) for Crystalline Phase Analysis and Structural Aspects of Derivatives

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. While obtaining single crystals of simple niobium alkoxides like butan-1-olate;niobium(5+) can be challenging, XRD has been successfully applied to characterize numerous crystalline derivatives. nih.gov For instance, single-crystal XRD studies have revealed the molecular structures of various heteroleptic niobium(V) alkoxides, showing distorted octahedral or other coordination geometries around the niobium center. researchgate.net

In the context of materials derived from niobium alkoxides, such as niobium pentoxide (Nb₂O₅), XRD is crucial for identifying the different crystalline phases that form upon thermal treatment. nasa.gov For example, amorphous gels derived from the hydrolysis of niobium ethoxide crystallize into the low-temperature orthorhombic form of Nb₂O₅ at around 500 °C, which then transforms to the high-temperature monoclinic α-Nb₂O₅ between 900 and 1000 °C. nasa.gov XRD is also used to determine the crystallite size of the resulting materials. informaticsglobal.airesearchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and determining the size of nanoparticles derived from butan-1-olate;niobium(5+). Studies utilizing TEM have revealed detailed information about the structure of these nanomaterials.

For instance, TEM analysis of niobium oxide nanoparticles synthesized from niobium butoxide precursors has shown the formation of spheroidal nanoparticles. semanticscholar.orgresearchgate.net High-resolution TEM (HRTEM) has further detailed the atomic structure, revealing features such as hydrogenated amorphous layers on the surface of black TiO₂ nanoparticles doped with niobium. researchgate.net In the synthesis of mesoporous niobium oxide, TEM images have confirmed the presence of three-dimensionally disordered aggregates of tiny nanoparticles. osti.gov

The use of butan-1-olate;niobium(5+) as a precursor in the sol-gel process, sometimes in combination with other metal alkoxides, leads to the formation of nano-scaled oxide particles. researchgate.netresearchgate.net The morphology of these nanoparticles, as observed by TEM, can be influenced by the synthesis conditions. For example, in the creation of niobium-doped titanium dioxide nanoparticles, TEM is used to verify the crystalline size and morphology of the resulting particles. d-nb.info

Detailed findings from TEM analyses are summarized in the table below:

| Precursor/Material | Analytical Technique | Key Findings |

| Niobium(V) n-butoxide | TEM | Formation of spheroidal black NbxOy-TiO2 nanoparticles. semanticscholar.org |

| Niobium butoxide | TEM | Acted as a precursor to yield nano-scaled niobium oxide particles. researchgate.netresearchgate.net |

| Niobium butoxide | TEM | Used in the synthesis of mesoporous niobium oxide, resulting in disordered aggregates of tiny nanoparticles. osti.gov |

| Niobium butoxide | HRTEM | Revealed a hydrogenated amorphous layer on black NbxOy-TiO2 nanoparticles. researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

When butan-1-olate;niobium(5+) is used as a precursor to create niobium oxide (Nb₂O₅) films, SEM analysis reveals how deposition conditions and post-treatments affect the surface. For instance, the surface morphology of Nb₂O₅ coatings can vary significantly, exhibiting conelike, nodular, granular, or spheroidal features depending on the deposition method. acs.orgnih.gov

In the context of sol-gel synthesis using niobium butoxide, SEM has been employed to characterize the resulting oxide powders. ceramics-silikaty.cz The morphology of these powders, as seen through SEM, often consists of spherical, nanosized, and homogenous particles. ceramics-silikaty.cz Furthermore, for thin films, SEM images can show the evolution of the surface with increasing temperature, revealing changes from small spherical grains to columnar growth at higher temperatures. csic.es

The table below summarizes key findings from SEM studies on materials derived from niobium(V) butoxide:

| Precursor/Material | Analytical Technique | Key Findings |

| Niobium(V) butoxide | SEM | Resulted in Nb2O5 thin films with small spherical grains at lower temperatures and columnar growth at higher temperatures. csic.es |

| Niobium butoxide | SEM | Used to characterize the surface morphology of Nb2O5 coatings, which can be conelike, nodular, granular, or spheroidal. acs.orgnih.gov |

| Niobium butoxide | SEM | Characterized the morphology of synthesized oxide powders as spherical, nanosized, and homogenous particles. ceramics-silikaty.cz |

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography and roughness of films produced from butan-1-olate;niobium(5+). mdpi.com It provides quantitative data on surface features at the nanometer scale.

For films derived from niobium alkoxide precursors, AFM analysis reveals that the surface roughness can be precisely controlled. For example, in the deposition of potassium niobate thin films using niobium pentaethoxide, AFM has shown a root-mean-square (rms) roughness of less than 2 nm. aip.org Similarly, amorphous AIBVO3 thin films deposited using niobium ethoxide were found to be atomically flat with a mean roughness of 0.1–0.3 nm. aip.org

The surface roughness of niobium oxide coatings derived from precursors like niobium butoxide is influenced by factors such as the calcination temperature. acs.orgnih.gov Studies have shown that increasing the calcination temperature from 450 to 700 °C can increase the surface roughness of Nb₂O₅ coatings from 7 to 40 nm. acs.orgnih.gov This increase in roughness is attributed to the nanoporous nature of the sol-gel derived coatings. acs.org

The table below presents a summary of findings from AFM studies:

| Precursor/Material | Analytical Technique | Key Findings |

| Niobium alkoxide | AFM | Resulted in Nb2O5 coatings with surface roughness increasing from 7 to 40 nm as calcination temperature was raised from 450 to 700 °C. acs.orgnih.gov |

| Niobium pentaethoxide | AFM | Produced potassium niobate thin films with a root-mean-square roughness of less than 2 nm. aip.org |

| Niobium ethoxide | AFM | As-deposited amorphous AIBVO3 thin films were atomically flat with a mean roughness of 0.1–0.3 nm. aip.org |

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of butan-1-olate;niobium(5+).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of niobium alkoxides, including butan-1-olate;niobium(5+). researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.

Studies have shown that niobium butoxide decomposes at approximately 300°C to form amorphous Nb₂O₅. The thermal decomposition of related niobium complexes, such as those derived from 2-isopropylphenol, has also been investigated using TGA and DTA to determine the decomposition pathways and the final products. anvpublication.org For instance, the thermal decomposition of [NbCl(OC₆H₄CH(CH₃)₂-2)₄] occurs in two steps, ultimately yielding Nb₂O₅. anvpublication.org

The table below summarizes key TGA/DTA findings:

| Compound | Analytical Technique | Key Findings |

| Niobium butoxide | TGA | Decomposes at approximately 300°C to form amorphous Nb₂O₅. |

| Niobium(V) 2-Isopropylphenoxides | TGA/DTA | Showed multi-step decomposition, with some complexes forming Nb2O5 as the final product. anvpublication.org |

| Niobium alkoxides | TGA | Used to investigate the thermal properties of electrochemically synthesized niobium ethoxide. researchgate.net |

Surface Sensitive Spectroscopies

Surface sensitive spectroscopies are vital for determining the elemental composition and chemical states of the surfaces of films derived from butan-1-olate;niobium(5+).

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Films

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and oxidation states of elements within the top few nanometers of a material's surface. researchgate.netarxiv.org For films derived from butan-1-olate;niobium(5+), XPS is crucial for confirming the presence of niobium and oxygen and for identifying the oxidation state of niobium.

In the analysis of niobium oxide films, XPS spectra of the Nb 3d region typically show a doublet corresponding to the Nb 3d₅/₂ and Nb 3d₃/₂ core levels. The binding energies of these peaks are characteristic of the niobium oxidation state. For Nb₂O₅, the Nb 3d₅/₂ peak is typically observed around 207.4-207.7 eV. researchgate.netmdpi.comosti.gov XPS can also detect the presence of other oxidation states, such as Nb⁴⁺ (NbO₂) and Nb²⁺ (NbO). researchgate.netmdpi.com

The O 1s spectrum provides information about the oxygen bonding environment, with peaks corresponding to Nb-O bonds, as well as surface hydroxyl groups (-OH) or adsorbed water. mdpi.com Quantitative analysis of the XPS peak areas allows for the determination of the O/Nb atomic ratio at the surface. frontiersin.orgresearchgate.net

The table below summarizes representative findings from XPS analyses of niobium oxide films:

| Precursor/Material | Analytical Technique | Key Findings |

| Niobium(V) butoxide derived films | XPS | Confirmed the presence of Nb(V) species. csic.es |

| Niobium oxide films | XPS | Nb 3d5/2 peak for Nb2O5 observed around 207.4-207.7 eV. researchgate.netmdpi.comosti.gov Can distinguish between Nb5+, Nb4+, and Nb2+ oxidation states. researchgate.netmdpi.com |

| Niobium oxide films | XPS | O 1s spectra show peaks for Nb-O bonds and surface hydroxyl groups. mdpi.com Allows determination of O/Nb atomic ratio. frontiersin.orgresearchgate.net |

Raman Spectroscopy for Structural Transformations and Network Formation

Raman spectroscopy is a powerful, non-destructive technique for investigating the molecular structure and vibrational modes of butan-1-olate;niobium(5+), also known as niobium(V) n-butoxide. It is particularly effective for tracking the chemical and structural changes that occur during its transformation into niobium oxide networks, a common process in sol-gel synthesis. The technique provides detailed insights into the hydrolysis and condensation reactions, the formation of niobium-oxygen-niobium (Nb-O-Nb) linkages, and the evolution of the resulting oxide's crystallinity and structure.

In its precursor state, the Raman spectrum of niobium(V) n-butoxide is characterized by vibrations associated with its molecular structure. Specific bands have been assigned to the Nb-O bonds within the butoxide molecule, appearing in the region of 1055-1086 cm⁻¹. rsc.org Additionally, bands corresponding to the bending of C-H bonds in the butoxy groups are observed around 1472 cm⁻¹. rsc.org

The transformation of the butoxide precursor into an oxide network is typically initiated by hydrolysis and condensation. Raman spectroscopy can monitor this process in situ. The hydrolysis of niobium n-butoxide, which can be controlled by exposure to water, leads to the formation of niobium hydroxide-based species, such as NbOₓ(OH)y(OR)z (where R is the butyl group). rsc.org This is followed by condensation, where Nb-O-Nb bonds are formed, marking the beginning of the inorganic network. The Raman spectra reflect these changes through the appearance of new vibrational modes. Broad peaks below 900 cm⁻¹ are indicative of the initial formation of a poorly organized, amorphous niobium oxide (NbO) structure. rsc.org

As the condensation process continues and the material undergoes thermal treatment (calcination), the Nb-O-Nb network becomes more extensive and ordered. Raman spectroscopy clearly documents this structural evolution. The spectra of the resulting niobium pentoxide (Nb₂O₅) materials show characteristic bands that are absent in the original butoxide precursor. A broad, strong band centered around 700 cm⁻¹ is a key indicator of the formation of an extensive Nb-O-Nb network. rsc.orgmdpi.com This band, along with others in the 400-800 cm⁻¹ range, is assigned to the symmetric and antisymmetric stretching modes of the Nb-O-Nb linkage. scielo.br Vibrations in the 200-550 cm⁻¹ region are typically assigned to the bending modes of NbO₆ octahedra, which are the fundamental building blocks of the final oxide structure. mdpi.com

The precise positions of the Raman peaks provide detailed information about the coordination and distortion of these NbO₆ octahedra. For instance, niobium oxide structures with slightly distorted octahedra tend to show their major Raman frequencies in the 500-700 cm⁻¹ region. lehigh.eduresearchgate.netosti.gov In contrast, highly distorted octahedral structures, often caused by corner- or edge-sharing of the octahedra, exhibit major Raman bands at higher frequencies, typically in the 850-1000 cm⁻¹ range. lehigh.eduresearchgate.netosti.gov A band appearing near 900 cm⁻¹ can be assigned to a terminal Nb=O double bond stretch, which suggests the presence of distorted octahedral surface species. rsc.org The sharpening of Raman peaks with increasing calcination temperature indicates an increase in the crystallinity of the material. scielo.br

The following tables summarize the key Raman bands observed during the transformation of niobium(V) butan-1-olate.

Table 1: Raman Bands of Niobium(V) Butan-1-olate and Early Transformation Products

| Raman Shift (cm⁻¹) | Assignment | Associated Species/Process | Source(s) |

|---|---|---|---|

| 1472 | –CH bending | Butoxy group in precursor | rsc.org |

| 1086 | Nb–O stretch | Niobium(V) n-butoxide precursor | rsc.org |

| 1055 | Nb–O stretch | Niobium(V) n-butoxide precursor | rsc.org |

| ~900 | Nb=O stretch | Distorted octahedral surface species (e.g., O=Nb---OH) from hydrolysis | rsc.org |

Table 2: Characteristic Raman Bands for Niobium Oxide Network Structures

| Raman Shift (cm⁻¹) | Assignment | Structural Interpretation | Source(s) |

|---|---|---|---|

| 200 - 550 | Bending of NbO₆ | Fundamental building block of the oxide network | mdpi.com |

| 400 - 800 | Symmetric & Antisymmetric stretching of Nb-O-Nb | Formation of extensive Nb-O-Nb linkages | scielo.br |

| ~700 (broad) | Stretching modes of NbO₆ | Amorphous Nb₂O₅ structure with an Nb-O-Nb network | rsc.orgmdpi.com |

| 500 - 700 | Major NbO₆ modes | Slightly distorted octahedral NbO₆ structures | lehigh.eduresearchgate.netosti.gov |

Chemical Reactivity, Solution Chemistry, and Mechanistic Investigations of Butan 1 Olate;niobium 5+

Oligomerization and Aggregation in Solution and Solid State

Niobium(V) alkoxides, including butoxide, exhibit a strong tendency to form larger molecular assemblies in both solution and the solid state. This auto-association is a defining feature of their chemistry, driven by the metal center's desire to achieve a more stable, higher coordination number.

In the absence of coordinating solvents or other ligands, niobium(V) alkoxides typically exist as dimeric or polymeric structures. cdnsciencepub.com This behavior is a result of the electron-deficient nature of the niobium(V) center, which seeks to expand its coordination sphere. The alkoxide ligands are effective at π-donation to the metal center, but they are also excellent bridging ligands. informaticsglobal.ai

For instance, niobium(V) ethoxide, Nb(OEt)₅, and niobium(V) isopropoxide, Nb(OⁱPr)₅, are well-characterized as existing in dimeric forms, [Nb₂(OEt)₁₀] and [Nb₂(OⁱPr)₁₀] respectively, in non-coordinating solvents and in the solid state. researchgate.netrsc.orgslu.se These dimers feature two niobium atoms bridged by two alkoxide groups, with each niobium atom achieving a six-coordinate, octahedral geometry. While specific structural data for solid niobium(V) butoxide is less common in literature, it is expected to follow this trend of dimerization or further polymerization through butoxide bridges. ufs.ac.za The reaction of niobium alkoxides with carboxylic acids can also lead to the formation of various dinuclear and polynuclear oxo-alkoxide clusters, such as [Nb₂O(OR)ₓ(O₂CR')y] and even larger aggregates like [Nb₁₆O₂₈(OEt)₁₂(piv)₁₂]. nih.govd-nb.info

| Compound | Formula | Structural Form | Key Features | Source |

|---|---|---|---|---|

| Niobium(V) Ethoxide | Nb(OEt)₅ | Dimer [Nb₂(OEt)₁₀] | Two octahedrally coordinated Nb centers bridged by two ethoxide ligands. | rsc.orgslu.se |

| Niobium(V) Isopropoxide | Nb(OⁱPr)₅ | Dimer [Nb₂(OⁱPr)₁₀] | Dimeric structure similar to the ethoxide analogue. | researchgate.net |

| Pivalic acid-modified Niobium(V) Neopentoxide | [Nb₂O(ONep)₆(piv)₂] | Dinuclear Oxo-alkoxide | Features a μ₂-oxo bridge between two niobium centers. | nih.gov |

| Pivalic acid-modified Niobium(V) Ethoxide | [Nb₁₆O₂₈(OEt)₁₂(piv)₁₂] | Poly-oxo Cluster | A large, high-nuclearity cluster formed via a solvothermal route. | nih.gov |

The degree of oligomerization and the resulting coordination number of the niobium center are influenced by several interconnected factors. libretexts.orgnumberanalytics.com Early transition metal alkoxides like those of niobium(V) tend to auto-associate to reach a coordination number of six, which is electronically favorable. cdnsciencepub.com

Key influencing factors include:

Steric Hindrance : The size and shape of the alkoxide group are critical. ufs.ac.zanumberanalytics.com Bulky ligands, such as tert-butoxide or sterically demanding aryloxides, can inhibit polymerization by making it difficult for multiple units to approach the metal center. libretexts.orgnumberanalytics.com This steric crowding can lead to the stabilization of monomeric or lower-order oligomeric species. researchgate.net

Metal Ion Size and Oxidation State : The relatively large ionic radius and high +5 oxidation state of niobium contribute to its preference for higher coordination numbers, typically six but sometimes seven. libretexts.orgnumberanalytics.com

Solvent Effects : In solution, the presence of coordinating solvents can lead to different structures compared to the solid state. libretexts.org Solvents can compete with the alkoxide groups for coordination sites on the niobium atom.

Presence of Other Ligands : The introduction of other donor ligands can break up the polymeric structure by satisfying the coordination requirements of the metal center, leading to the formation of stable, monomeric adducts. researchgate.netrsc.org

Hydrolysis and Condensation Mechanisms in Sol-Gel Processes

Niobium(V) butoxide is a key precursor in sol-gel chemistry for the synthesis of niobium pentoxide (Nb₂O₅) materials. rsc.orgmdpi.com The sol-gel process is a "wet chemical" technique that involves the conversion of molecular precursors, such as metal alkoxides, into a solid oxide network through controlled hydrolysis and condensation reactions. mdpi.comresearchgate.net

The process begins with the hydrolysis of the niobium butoxide precursor upon the addition of water. This reaction involves the nucleophilic attack of water on the niobium center, leading to the replacement of butoxide ligands (-OBu) with hydroxyl groups (-OH) and the liberation of butanol (BuOH).

Hydrolysis: Nb(OBu)₅ + x H₂O → Nb(OBu)₅₋ₓ(OH)ₓ + x BuOH

This is followed by condensation reactions, where the partially hydrolyzed species link together. This can occur through two main pathways:

Olation : A hydroxyl group on one niobium species reacts with a butoxide group on another, eliminating a molecule of butanol and forming an oxo (Nb-O-Nb) bridge.

Oxolation : Two hydroxyl groups react to form an oxo bridge and a molecule of water.

These condensation steps are responsible for the growth of the inorganic polymer, which eventually forms a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a continuous solid network encapsulating the solvent). mdpi.com The rate of these reactions and the final structure of the material can be controlled by factors such as the water-to-alkoxide molar ratio, pH, temperature, and solvent. uni-saarland.de

The progressive hydrolysis and condensation of niobium(V) butoxide lead to the formation of an extensive three-dimensional Nb-O-Nb network, which is the basis of solid niobium pentoxide. rsc.orgnih.gov The structure of the resulting oxide is highly dependent on the reaction conditions.

For example, the solvothermal reaction of niobium(V) pentabutoxide in toluene (B28343) with little to no added water can yield amorphous Nb₂O₅ with a high surface area. rsc.org Increasing the amount of water in this system induces crystallization and particle growth, leading to crystalline phases of Nb₂O₅. rsc.org In situ studies of similar systems have shown that the formation mechanism can involve the initial assembly of [NbO₆] octahedral units into clusters, which then grow into larger nanoparticle structures. nih.gov The sol-gel method allows for the synthesis of various forms of Nb₂O₅, including thin films, coatings, and nanoparticles, by carefully controlling the precursor chemistry. mdpi.comuni-saarland.denih.govuwo.ca

Ligand Exchange and Adduct Formation

Niobium(V) butoxide readily undergoes ligand exchange reactions, where the butoxide groups are replaced by other functional groups. It also forms coordination adducts by reacting with Lewis bases, which coordinate to the niobium center without displacing the original ligands.

The Lewis acidic nature of the niobium(V) center in alkoxides facilitates the formation of adducts with various donor ligands. These interactions are important for modifying the reactivity of the precursor and for synthesizing new molecular compounds.

Pyridine (B92270) and other N-Donors : Pyridine is a common ligand used to break up the dimeric structure of niobium alkoxides. The reaction of niobium pentachloride with alcohols in the presence of pyridine (py) or 4-dimethylaminopyridine (B28879) (DMAP) can yield stable, monomeric, six-coordinate octahedral complexes. researchgate.netrsc.org For example, a reaction with neopentyl alcohol and pyridine affords Nb(OCH₂tBu)₅py. researchgate.netrsc.org In these adducts, the nitrogen atom of the pyridine ligand occupies one of the coordination sites around the niobium, saturating its coordination sphere and preventing the auto-association that leads to dimers. researchgate.net The use of pyridine has also been shown to be effective in controlling the crystallization of niobium oxide-fluoride species from solution. nih.gov

Phosphorus Donors : Niobium(V) alkoxides are also known to react with phosphorus donor ligands. cdnsciencepub.com For instance, triphenylphosphine (B44618) oxide can form an addition compound with niobium(V) alkoxides. cdnsciencepub.com The coordination of these ligands can influence the electronic properties and reactivity of the metal center.

| Niobium Precursor System | Ancillary Ligand | Resulting Complex | Structural Significance | Source |

|---|---|---|---|---|

| Nb₂Cl₁₀ + tBuCH₂OH | Pyridine (py) | Nb(OCH₂tBu)₅py | Monomeric, six-coordinate octahedral complex. Pyridine coordination prevents dimerization. | researchgate.netrsc.org |

| Nb₂Cl₁₀ + tBuCH₂OH | 4-Dimethylaminopyridine (DMAP) | Nb(OCH₂tBu)₅DMAP | Monomeric, six-coordinate octahedral complex. | researchgate.netrsc.org |

| Nb₂(OⁱPr)₁₀ | 3,3,3-trifluoro-1-(pyridine-2-yl)propen-2-ol | Nb(OⁱPr)₄(2-PyCHCOCF₃) | Monomeric complex stabilized by a chelating bidentate ligand. | researchgate.netrsc.org |

| Niobium(V) alkoxide | Triphenylphosphine oxide (Ph₃PO) | Addition compound | Demonstrates Lewis acidity of the Nb(V) center. | cdnsciencepub.com |

Understanding Ligand Exchange Reactions in Precursor Mixtures

The solution chemistry of niobium(V) alkoxides, including butan-1-olate;niobium(5+), is characterized by dynamic ligand exchange processes. These reactions are fundamental to the modification of the precursor's properties and the synthesis of heteroleptic and mixed-metal species.

In solution, niobium(V) alkoxides like niobium(V) ethoxide exist as dimers, such as [Nb(μ-OEt)(OEt)4]2. acs.org The exchange of these alkoxide groups can occur rapidly. chimia.ch Studies on niobium pentamethoxide have shown that the exchange between terminal and bridging alkoxide groups is an intermolecular process. chimia.ch This dynamic behavior allows for the substitution of butoxide ligands with other functional groups, influencing the precursor's reactivity and stability.

Alcoholysis, the reaction with a different alcohol, is a common method to achieve ligand exchange. For instance, reacting niobium(V) ethoxide with a more sterically demanding alcohol like neopentyl alcohol results in the formation of a mixed-ligand species, [Nb(μ-OEt)(ONp)4]2, where the smaller ethoxide ligands occupy the bridging positions. acs.org Similarly, reactions with multidentate ligands such as bis(hydroxymethyl)propionic acid or tris(hydroxymethyl)ethane lead to the formation of complex polynuclear structures by replacing terminal alkoxide groups. acs.org

The introduction of ligands like β-diketonates can also modify the precursor. These bidentate ligands can replace one or more butoxide groups, which can suppress the tendency of the alkoxide to form higher oligomers, thereby affecting its volatility and solution stability. muni.cz The synthesis of heteroleptic alkoxides of niobium has been achieved through metathesis reactions of niobium pentachloride with alcohols in the presence of a base like pyridine. researchgate.net These reactions can yield monomeric octahedral complexes, demonstrating how ligand exchange can break the dimeric structure of the parent alkoxide. researchgate.net

The reactivity in ligand exchange is also influenced by the nature of the incoming ligand and the solvent. For example, the reaction of a BDI-supported niobium mono(imido) dimethyl complex with H2 leads to the reductive cleavage of the BDI ligand and the formation of a bis(imido) complex. researchgate.net This highlights that ligand exchange is not limited to simple substitution but can involve complex redox processes.

The table below summarizes examples of ligand exchange reactions involving niobium alkoxide precursors.

| Starting Niobium Precursor | Reactant(s) | Resulting Complex | Reference(s) |

| Niobium(V) Ethoxide | Neopentyl alcohol | [Nb(μ-OEt)(ONp)4]2 | acs.org |

| Niobium(V) Ethoxide | Bis(hydroxymethyl)propionic acid | [(μ-BHMP)Nb2(μ-O)(OEt)5]2 | acs.org |

| Niobium(V) Ethoxide | Tris(hydroxymethyl)ethane | [(μ-THME)Nb(OEt)2]2 | acs.org |

| Niobium Pentachloride | tert-Butyl alcohol, Pyridine | Nb(OtBu)4pyCl | researchgate.net |

| Niobium Pentachloride | Neopentyl alcohol, Pyridine | Nb(OCH2tBu)5py | researchgate.net |

Decomposition Pathways and Volatility in Deposition Processes

Butan-1-olate;niobium(5+) and related niobium alkoxides are valuable precursors for the deposition of niobium-containing thin films, such as niobium oxide (Nb2O5), via processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). acs.orgsigmaaldrich.comjustia.com Their utility is directly linked to their volatility and decomposition characteristics.

The volatility of metal alkoxides is influenced by the steric bulk of the alkyl groups. muni.cz Generally, volatility increases with greater steric hindrance, following the trend: tert-butoxide > iso-propoxide > n-butoxide > ethoxide. muni.cz This is because bulkier ligands can shield the metal center, reducing intermolecular interactions and the tendency for oligomerization. muni.cz Niobium(V) n-butoxide is a pale yellow liquid, a physical state that is advantageous for precursor delivery in deposition systems. cymitquimica.com

The thermal decomposition of niobium alkoxide precursors is a critical step in forming the desired oxide film. For instance, niobium(V) ethoxide has a decomposition temperature of approximately 325-350 °C. sigmaaldrich.com The decomposition pathway for these precursors is believed to proceed through the elimination of hydrocarbons. google.com Understanding these pathways is crucial for designing precursors that decompose cleanly, leaving minimal carbon contamination in the resulting film. google.com

In deposition processes, the precursor is vaporized and transported to a heated substrate where it decomposes. For example, in the MOCVD of KNbO3 films, niobium isopropoxide-dipivaloylmethanate has been used as a precursor. msu.ru The choice of precursor and deposition conditions, such as temperature, significantly impacts the properties of the deposited film. justia.comresearchgate.net For ALD, precursors with good thermal stability and high reactivity are required to achieve self-limiting growth and uniform films. justia.comresearchgate.net While niobium ethoxide has been considered for ALD, its relatively low vapor pressure can lead to decomposition before evaporation, posing a challenge for consistent delivery. researchgate.net

The solvothermal reaction of niobium(V) pentabutoxide in toluene at high temperatures (573 K) can produce amorphous niobium oxide powders. rsc.org The presence of water during this process can influence the crystallinity and surface area of the resulting oxide, indicating that hydrolysis and condensation reactions are key aspects of the decomposition in solution-based methods. rsc.org

The table below provides physical properties relevant to the volatility of niobium(V) n-butoxide and a related ethoxide precursor.

| Compound | Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C/mmHg) | Reference(s) |

| butan-1-olate;niobium(5+) | C20H45NbO5 | 458.12 | Pale Yellow Liquid | Not specified | cymitquimica.com |

| Niobium(V) ethoxide | Nb(OCH2CH3)5 | 318.21 | Liquid | 142 / 0.1 | sigmaaldrich.com |

Butan 1 Olate;niobium 5+ As a Precursor in Advanced Materials Synthesis

Thin Film Deposition Technologies

Niobium(V) butoxide, with the chemical name butan-1-olate;niobium(5+), serves as a critical precursor in various thin-film deposition technologies owing to its volatility and ability to decompose cleanly into niobium-based materials. Its molecular structure allows for its transport in the vapor phase to a substrate surface, where it undergoes chemical reactions to form a solid film. The choice of deposition technique and precursor is pivotal in determining the quality, properties, and functionality of the resulting thin films for advanced material applications.

Metal-Organic Chemical Vapor Deposition (MOCVD) for Niobium-Containing Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films over large areas with excellent conformal coverage. umich.edu In this process, volatile metal-organic precursors are transported in a carrier gas to a reaction chamber where they decompose on a heated substrate, leading to the formation of a thin film. umich.edu Niobium alkoxides, such as niobium(V) butoxide and the closely related niobium(V) ethoxide, are frequently used as precursors for the MOCVD of various niobium-containing films. google.commdpi.com

Potassium niobate (KNbO₃) is a lead-free ferroelectric material with significant potential for applications in nonlinear optics and surface acoustic wave devices. msu.ruresearchgate.net The MOCVD of KNbO₃ films often involves the use of individual precursors for potassium and niobium. While direct use of niobium(V) butoxide is feasible, studies have often employed other niobium alkoxides. For instance, epitaxial KNbO₃ films have been successfully grown using single-source powder flash evaporation MOCVD with potassium tert-butoxide and a niobium heteroligand complex, Nb(OiPr)₄(thd), as the volatile metal-organic precursors. msu.ruresearchgate.net

A significant challenge in the MOCVD of multi-cation materials like KNbO₃ is achieving the correct stoichiometry. msu.ruresearchgate.net A common issue is potassium deficiency in the deposited films. To address this, a post-deposition annealing step in the presence of a KNbO₃/K₃NbO₄ powder mixture can be employed to adjust the cation ratio and achieve the desired stoichiometric KNbO₃ phase. msu.ruresearchgate.net The quality and microstructure of the resulting films are highly dependent on the deposition temperature and the substrate used, with materials like magnesium oxide (MgO) and strontium titanate (SrTiO₃) being common choices. msu.ruresearchgate.net

| Deposition Parameter | Typical Value/Condition | Source(s) |

| Niobium Precursor | Niobium alkoxides (e.g., Nb(OiPr)₄(thd)) | msu.ruresearchgate.net |

| Potassium Precursor | Potassium tert-butoxide | msu.ruresearchgate.net |

| Substrates | MgO, SrTiO₃ | msu.ruresearchgate.net |

| Stoichiometry Control | Post-deposition annealing with KNbO₃/K₃NbO₄ | msu.ruresearchgate.net |

Lithium niobate (LiNbO₃) is another important ferroelectric material widely used in optical modulators, waveguides, and surface acoustic wave devices. mdpi.com The MOCVD of LiNbO₃ thin films typically utilizes a combination of a lithium precursor and a niobium precursor. Common precursors include lithium tert-butoxide or lithium dipivaloylmethanate (Li(dpm)) for the lithium source and niobium alkoxides like niobium(V) ethoxide (Nb(OEt)₅) for the niobium source. google.commdpi.com

To overcome issues related to different precursor volatilities and decomposition rates, which can affect film stoichiometry, single-source precursors have been developed. nrel.gov An example is lithium niobium ethoxide (LiNb(OEt)₆), which contains both lithium and niobium in the desired 1:1 ratio within a single molecule. google.comnrel.gov The use of such single-source precursors can simplify the deposition process and improve control over the film's composition. nrel.gov The growth of high-quality, c-axis oriented epitaxial LiNbO₃ films has been achieved on substrates like sapphire (Al₂O₃) at temperatures around 700°C. mdpi.comdntb.gov.ua The resulting films exhibit refractive indices close to that of bulk LiNbO₃ crystals, making them suitable for optical applications. dntb.gov.uaconsensus.app

| MOCVD Parameters for LiNbO₃ | Details | Source(s) |

| Lithium Precursors | Lithium tert-butoxide, Li(dpm) | google.commdpi.com |

| Niobium Precursor | Niobium(V) ethoxide (Nb(OEt)₅) | google.comnrel.gov |

| Single-Source Precursor | Lithium niobium ethoxide (LiNb(OEt)₆) | google.comnrel.gov |

| Substrate | c-plane Sapphire (Al₂O₃) | mdpi.comdntb.gov.ua |

| Deposition Temperature | >700 °C | mdpi.com |

Niobium pentoxide (Nb₂O₅) is a dielectric material with a high refractive index and a wide bandgap, making it useful in applications such as capacitors, optical coatings, and electrochromic devices. mdpi.comnih.gov MOCVD is an effective method for producing Nb₂O₅ thin films. Niobium(V) ethoxide (Nb(OEt)₅) is a commonly used precursor for this purpose, delivered to the MOCVD reactor in a solvent like toluene (B28343). mdpi.com

The growth of epitaxial T-Nb₂O₅, a specific polymorph of niobium oxide, has been demonstrated on strontium titanate (SrTiO₃) substrates. mdpi.com The deposition process involves evaporating a solution of the niobium precursor and feeding it into the reactor with a carrier gas like Argon. mdpi.com The substrate temperature is a critical parameter that influences the crystalline phase and quality of the deposited film. The resulting films, while showing improved structural quality compared to polycrystalline counterparts, can exhibit domain formation due to lattice and symmetry mismatch with the substrate. mdpi.com

| Process Details for Nb₂O₅ MOCVD | Specification | Source(s) |

| Niobium Precursor | Niobium(V) ethoxide (Nb(OEt)₅) | mdpi.com |

| Solvent/Delivery | Toluene solution, liquid delivery | mdpi.com |

| Carrier Gas | Argon | mdpi.com |

| Substrate | Strontium Titanate (SrTiO₃) | mdpi.com |

| Evaporator Temperature | ~180 °C | mdpi.com |

The performance of the MOCVD process is heavily reliant on the properties of the precursor. umich.edu Ideal precursors should have high volatility, good thermal stability to prevent premature decomposition, and a clean decomposition pathway to avoid incorporation of impurities into the film. researchgate.net For niobium-containing films, research has focused on designing novel precursors with improved characteristics compared to simple alkoxides like butoxides or ethoxides. skku.edu

One strategy involves the synthesis of heteroleptic complexes, where the niobium atom is bonded to different types of ligands. For example, modifying niobium alkoxides with donor-functionalized alkoxide or β-diketonate ligands can enhance thermal stability and volatility. researchgate.net The introduction of chelating ligands can lead to monomeric complexes with improved properties. researchgate.net For instance, novel Nb(V) tBu-imido/N-alkoxy carboxamide complexes have been synthesized and shown to be potential precursors for Nb-containing thin films. skku.edu Thermogravimetric analysis (TGA) is a key technique used to evaluate the volatility and thermal stability of these new precursor candidates. skku.edu

Atomic Layer Deposition (ALD) for Controlled Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. jacow.orgresearchgate.net The ALD process is based on sequential, self-limiting surface reactions. jacow.org In a typical ALD cycle for a metal oxide, a precursor (like niobium(V) butoxide) is pulsed into the reactor and chemisorbs onto the substrate surface. After purging the excess precursor, a co-reactant (e.g., water vapor) is introduced, which reacts with the adsorbed precursor layer to form a thin layer of the desired material. This cycle is repeated to build up the film layer by layer.

The self-limiting nature of the reactions ensures that each cycle adds a consistent amount of material, allowing for precise thickness control. jacow.org ALD has been used to deposit various niobium-containing films, including niobium nitride (NbN) and lithium niobium oxides. jacow.orguwo.ca For the deposition of ternary compounds like lithium niobium oxides, the process involves combining subcycles for each component. uwo.ca For example, lithium tert-butoxide and niobium ethoxide have been used with water as the oxidant to deposit lithium niobium oxide thin films. uwo.ca The ratio of the subcycles for the different precursors can be adjusted to control the stoichiometry of the final film. uwo.ca Plasma-enhanced ALD (PEALD) can also be used, where a plasma is used to provide more reactive species, which can be beneficial for certain materials like niobium nitride. jacow.orgresearchgate.net

| ALD Process Parameters | Example Values/Materials | Source(s) |

| Niobium Precursors | Niobium ethoxide, Tris(diethylamido)(tert-butylimido)niobium | jacow.orguwo.ca |

| Lithium Precursor | Lithium tert-butoxide | uwo.ca |

| Co-reactant/Oxidant | Deionized water | uwo.ca |

| Deposition Temperature | ~235 °C (for lithium niobium oxide) | uwo.ca |

| Technique Variants | Thermal ALD, Plasma-Enhanced ALD (PEALD) | jacow.orgresearchgate.net |

Sol-Gel and Hydrothermal Synthesis of Niobium Oxides

Sol-gel and hydrothermal methods are powerful "wet chemical" techniques for synthesizing metal oxides from molecular precursors like butan-1-olate;niobium(5+). These methods offer excellent control over the final product's properties.

Niobium pentoxide (Nb₂O₅) is a wide-bandgap semiconductor with numerous applications in catalysis, sensors, and energy storage. The sol-gel synthesis of Nb₂O₅ nanoparticles using niobium butoxide involves the controlled hydrolysis and condensation of the precursor in an alcoholic solution. The process typically involves dissolving niobium butoxide in an alcohol, followed by the addition of water and a catalyst (acid or base) to initiate the formation of a "sol" (a colloidal suspension of solid particles in a liquid). Further condensation leads to a "gel," which is a three-dimensional network of the oxide. Subsequent drying and calcination of the gel yield Nb₂O₅ nanoparticles.

The hydrothermal method, on the other hand, involves heating an aqueous solution of the niobium precursor in a sealed vessel (autoclave). The elevated temperature and pressure accelerate the hydrolysis and crystallization of Nb₂O₅, often leading to well-defined crystalline nanostructures. The properties of the resulting Nb₂O₅, such as crystal phase (e.g., orthorhombic, pseudo-hexagonal) and particle size, can be tailored by controlling the synthesis parameters like temperature, time, and pH.

Comparison of Synthesis Methods for Nb₂O₅:

| Synthesis Method | Typical Precursors | Key Characteristics |

| Sol-Gel | Niobium(V) ethoxide, Niobium(V) butoxide | High purity, fine particle size, controlled porosity, large surface area. Operates at low temperatures. |

| Hydrothermal | Niobium ammonium (B1175870) oxalate, Commercial Nb₂O₅ | Low-temperature process, low energy consumption, leads to fine, homogenous oxide powders. |

Butan-1-olate;niobium(5+) is also a crucial precursor for the synthesis of complex mixed metal oxides, where niobium is incorporated into a multi-component oxide lattice. The sol-gel method is particularly well-suited for this, as it allows for the intimate mixing of different metal precursors at the molecular level, leading to homogenous final products.

For example, in the synthesis of materials like lead magnesium niobate (PMN) and lead niobium zirconate titanate (PNZT), niobium butoxide can be used as the source of niobium. These materials are ferroelectrics with excellent piezoelectric and dielectric properties, making them valuable for actuators, sensors, and capacitors. The sol-gel process for these materials involves the co-hydrolysis and condensation of a mixture of metal alkoxides or other precursors in a common solvent.

Similarly, niobium butoxide can be used to create mixed oxide systems like TiO₂/TeO₂/Nb₂O₅. In one study, gels were prepared using a combination of titanium(IV) n-butoxide, niobium(V) ethoxide, and telluric acid. The resulting nanopowders exhibited photocatalytic activity, demonstrating the potential for creating functional composite materials. The formation of Nb₂O₅/TiO₂ heterojunctions has also been explored to enhance photocatalytic performance.

Functionalized Materials Development

The use of butan-1-olate;niobium(5+) as a precursor extends to the development of materials with specific functionalities, particularly in the realm of electronics.

Precursor for Dielectric Films and Structures

Niobium pentoxide is a dielectric material with a high dielectric constant, making it a promising candidate for use in capacitors and as a gate dielectric in transistors. The ability to deposit thin, uniform, and high-purity Nb₂O₅ films is essential for these applications. Butan-1-olate;niobium(5+) is an excellent precursor for this purpose, particularly for deposition techniques like MOCVD and ALD.

These methods allow for the precise control of film thickness and composition, which is critical for achieving the desired dielectric properties. The resulting niobium oxide films can be used as high-k dielectric materials in semiconductor devices, potentially replacing traditional silicon dioxide. The quality of the film, including low leakage current, is dependent on the purity of the precursor and the deposition conditions. Anodic oxidation is another method to form dielectric niobium oxide films.

Role in Ceramic and Optical Lens Fabrication

Butan-1-olate;niobium(5+), as a precursor to niobium pentoxide (Nb₂O₅), plays a significant role in the fabrication of advanced ceramics and optical components. Niobium oxide is prized in these applications for its ability to impart desirable properties such as a high refractive index, excellent dielectric properties, and chemical stability. niobium.techprincetonpowder.comscielo.br In optical applications, niobium oxide is a key component in lanthanum borate (B1201080) glasses, which are used extensively in camera lens systems and microscope objectives due to their high refractive indices and relatively low optical dispersion. niobium.techiaea.org The use of niobium oxide allows for the design of lenses with reduced curvature, which helps to minimize optical aberrations. niobium.tech It serves as a non-toxic and less expensive alternative to other high-index materials like tantalum oxide and lead oxide, offering the additional benefit of lower specific gravity, which contributes to lighter optical systems. niobium.techiaea.orgrsdjournal.org

In the realm of glass-ceramics, niobium oxide derived from precursors like butan-1-olate;niobium(5+) acts as an effective nucleating agent. scielo.br This function is critical for controlling the crystallization process within the glass matrix, which in turn influences the final optical, dielectric, and mechanical properties of the material. scielo.br The addition of Nb₂O₅ can enhance the crystallinity and chemical stability of glass-ceramics. scielo.br For instance, in glass-ceramics produced from recycled automotive windshields, the concentration of Nb₂O₅ was found to directly influence the formation of crystalline phases like sodium niobate (NaNbO₃), which significantly increases the material's dielectric constant. scielo.br

The table below summarizes the key contributions of niobium oxide in these applications.

| Application Area | Function of Niobium Oxide | Resulting Material Properties |

| Optical Lenses | High Refractive Index Component | Reduced lens curvature, minimized optical aberrations, lighter weight systems. niobium.techiaea.orgrsdjournal.org |

| Glass-Ceramics | Nucleating Agent | Controlled crystallization, enhanced dielectric constant, improved chemical stability. scielo.br |

| General Ceramics | Functional Additive | High thermal and chemical stability, high dielectric constant. princetonpowder.com |

Niobium Doping Strategies for Enhanced Material Properties (e.g., TiO₂ conductivity)

Butan-1-olate;niobium(5+) and similar niobium alkoxides are frequently employed as doping agents to modify and enhance the properties of other materials, most notably titanium dioxide (TiO₂). Doping TiO₂ with niobium is an effective strategy to increase its electrical conductivity, transforming it into a transparent conducting oxide (TCO), a critical component in devices like solar cells and smart windows. core.ac.uk The introduction of Nb⁵⁺ ions into the TiO₂ lattice creates charge carriers, significantly improving conductivity. rsc.org

The sol-gel method is a common technique for this doping process, where a niobium alkoxide precursor is mixed with a titanium precursor. iaea.org This approach allows for precise control over the dopant concentration. Research has shown that even small amounts of niobium can drastically alter the properties of TiO₂. For example, studies on Nb-doped TiO₂ thin films prepared by the sol-gel spin coating technique demonstrated that a 5 wt.% niobium concentration yielded a very high optical transmittance of 88.5% in the visible region. iaea.org Another study using a solvothermal process found that a 5 at% Nb-doping level in mesoporous TiO₂ films resulted in the highest conductivity. rsc.org

Besides sol-gel, other methods such as aerosol-assisted chemical vapor deposition (AACVD) are used to create niobium-doped TiO₂ thin films from appropriate precursors. core.ac.uk These films can be rendered electrically conductive and transparent, suitable for TCO applications. core.ac.uk The effectiveness of the doping is often linked to the resulting crystal phase of the TiO₂, with the anatase phase being commonly targeted. amazonaws.comresearchgate.net

The following table details findings from various studies on niobium doping of TiO₂.

| Dopant Concentration | Synthesis Method | Key Findings |

| 5 wt.% | Sol-Gel Spin Coating | Achieved high optical transmittance (88.5%) in the visible spectrum. iaea.org |

| 5 at% | Two-Step Solvothermal Process | Resulted in the highest electrical conductivity among tested concentrations. rsc.org |

| Various | Sol-Gel | Successful loading of Nb₂O₅ into TiO₂ reduced the band gap energy and enhanced photocatalytic performance under visible light. researchgate.net |

| Not Specified | Aerosol-Assisted Chemical Vapour Deposition (AACVD) | Produced electrically conductive and transparent blue films of niobium-doped anatase TiO₂. core.ac.uk |

Control of Microstructure and Phase Composition through Precursor Design and Deposition Parameters

The final microstructure and phase composition of materials synthesized from butan-1-olate;niobium(5+) are not solely dependent on the precursor's intrinsic chemistry but are also heavily influenced by the molecular design of the precursor and the specific parameters used during the deposition process. acs.orgrsc.org This control is fundamental to tailoring the material's properties for specific applications.

Precursor Design: Modifying the alkoxide precursor itself is a powerful strategy for influencing the resulting material. By reacting a primary niobium alkoxide like niobium(V) ethoxide with multidentate ligands, new, more complex precursor molecules can be synthesized. acs.org These modified precursors exhibit different hydrolysis and condensation behaviors in solution, which directly impacts the morphology and electrical properties of the final ceramic films, such as lead magnesium niobate (PMN) and niobium-doped lead zirconate titanate (PNZT). acs.org The choice of solvent in solvothermal synthesis also plays a critical role, acting not just as a medium but also as a capping agent and oxygen supplier, influencing particle size, phase, and crystallinity. rsc.org

Deposition Parameters: The conditions under which the precursor is transformed into the final material are critical for controlling its structure. Key deposition parameters include temperature, pressure, and atmosphere composition. In chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, the substrate temperature is a crucial variable, with typical ranges between 100°C and 700°C. google.com Higher temperatures often lead to increased film density and larger crystallite sizes. researchgate.net For instance, in the deposition of niobium nitride (NbN) films, temperatures above 450°C were required to obtain the desired cubic δ-NbN phase. researchgate.net

Similarly, the composition of the reactive atmosphere (e.g., the partial pressure of oxygen or ammonia) dictates the stoichiometry and phase of the resulting film. core.ac.uknih.gov Reactive magnetron sputtering studies have shown that niobium oxide films can be controllably shifted between different stoichiometric phases (Nb₂O₅, NbO₂, NbO) by adjusting the temperature and oxygen levels in post-deposition annealing treatments. nih.gov This allows for precise tuning of the material's electronic and optical properties. In-situ studies of solvothermal synthesis have also revealed that temperature and pressure can induce the formation of specific shear planes and block structures within niobium oxides. rsc.org

The relationship between deposition parameters and material characteristics is summarized below.

| Deposition Parameter | Effect on Material Properties | Example |

| Substrate Temperature | Influences crystallinity, phase formation, density, and impurity levels. google.comresearchgate.netjacow.org | Deposition of NbN films above 450°C promotes the formation of the cubic δ-NbN phase. researchgate.net |

| Reactor Pressure | Affects film growth rate and uniformity. google.com | Controlled pressure in the range of 0.01 to 100 Torr is used in MOCVD processes. google.com |

| Reactive Atmosphere | Controls stoichiometry and phase composition. core.ac.uknih.gov | Post-deposition heating in a vacuum can reduce Nb₂O₅ to NbO, while subsequent heating in controlled O₂ can yield NbO₂. nih.gov |

| Precursor/Solvent Chemistry | Determines particle size, phase, and morphology. acs.orgrsc.org | Using benzyl (B1604629) alcohol as a solvent in solvothermal synthesis helps control particle size and crystallinity of Nb₂O₅. rsc.org |

Catalytic Applications Involving Butan 1 Olate;niobium 5+ Derived Species

Acid Catalysis by Niobium(V) Oxide (Derived from Alkoxides)

Applications in Biofuel Production

Niobium-based catalysts derived from precursors like niobium(V) butoxide are gaining attention as efficient heterogeneous catalysts for biofuel production, particularly biodiesel. mdpi.commdpi.com Their primary application lies in catalyzing esterification and transesterification reactions. mdpi.comscielo.br

Esterification: Niobium catalysts, especially in their hydrated oxide form (niobic acid), are effective in the esterification of free fatty acids (FFAs) with alcohols to produce biodiesel. mdpi.comscielo.br This is particularly important when using low-cost feedstocks that often contain high amounts of FFAs, which can cause problems with traditional alkaline catalysts. mdpi.com For instance, hydrated niobium oxide has been successfully used to esterify palmitic acid with ethanol, achieving conversions higher than 80% in just 60 minutes. mdpi.com

Transesterification: These catalysts are also employed in the transesterification of triglycerides (from vegetable oils or animal fats) with short-chain alcohols, like methanol, to form fatty acid methyl esters (FAME), the main component of biodiesel. mdpi.comunesp.br While alkaline-catalyzed transesterification is generally faster, niobium-based solid acid catalysts offer advantages such as easier recovery and reuse, reduced corrosion, and simpler product purification processes. mdpi.com Niobia supported on silica (B1680970) has demonstrated stable activity in continuous-flow reactors for both esterification and transesterification of acidic vegetable oils. researchgate.net

The catalytic activity of these materials is largely attributed to their acidic properties, including the presence of both Brønsted and Lewis acid sites on their surface. mdpi.commdpi.com The distribution and strength of these acid sites, along with a high specific surface area, are crucial for their performance. mdpi.com

| Catalyst System | Reaction Type | Feedstock | Key Finding | Reference |

|---|---|---|---|---|

| Hydrated Nb₂O₅ | Esterification | Palmitic Acid & Ethanol | >80% conversion in 60 minutes. | mdpi.com |

| Niobia on Silica | Esterification & Transesterification | Acid Vegetable Oils | Stable activity for over 100 hours in a continuous reactor. | researchgate.net |

| NbCl₅ | Transesterification | Soybean Oil & Methanol | Showed promising conversion yields under mild conditions. | unesp.br |

| Nb₂O₅/H₃PO₄ | Alcoholysis | Soybean Oil & Various Alcohols | Demonstrated high activity with methanol, ethanol, and n-butanol. | scielo.br |

Water Tolerance and Stability of Niobium-Based Acid Catalysts

A significant advantage of niobium-based solid acid catalysts is their remarkable stability and tolerance to water, a property not commonly found in other solid acids. mdpi.comresearchgate.net This water tolerance is critical for biomass conversion processes, which often occur in aqueous environments or involve feedstocks with high water content. mdpi.commdpi.com

The exceptional stability in the presence of water is attributed to the nature of the Lewis acid sites, which are coordinatively unsaturated Nb⁵⁺ cations. mdpi.com In an aqueous environment, these sites can form NbO₄-H₂O active adducts that effectively maintain their positive charge and catalytic activity. mdpi.com This allows niobium catalysts, such as hydrated niobium oxide (Nb₂O₅·nH₂O), to function efficiently as strong Brønsted acids in water-rich conditions. rsc.orgrsc.org

This robustness prevents the catalyst deactivation that often plagues other Lewis acid catalysts, which are typically intolerant to water. mdpi.com Research has shown that niobium phosphate (B84403) and niobium oxide catalysts can be effectively used in the hydrothermal conversion of various bio-based substrates and raw lignocellulosic biomass. mdpi.com Furthermore, their stability allows for repeated use with consistent catalytic performance, a key factor for industrial applications. mdpi.com For example, porous niobium oxide catalysts have demonstrated stable activity over five cycles in esterification reactions, attributed to the retention of their structure and acidity. researchgate.net

Polymerization Catalysis

Niobium alkoxide complexes, including those derived from butan-1-ol, have emerged as effective initiators and catalysts for polymerization reactions, particularly for the synthesis of biodegradable polyesters.

Niobium-based species are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL), a key monomer for producing biodegradable polycaprolactone (B3415563) (PCL). nih.govnih.gov Various niobium complexes, including cationic niobium(V) alkoxides and tetraphenolate niobium compounds, have been successfully employed as pre-catalysts for this transformation. nih.govlboro.ac.uk

These catalytic systems exhibit good activity and provide control over the molecular weight of the resulting polymer. nih.govbath.ac.uknih.gov For instance, certain cationic alkoxo-Nb(V) complexes can initiate the immortal solution-state ROP of ε-caprolactone at 80 °C, demonstrating their effectiveness. nih.govacs.org The term "immortal" signifies that the polymerization can proceed even with a substoichiometric amount of the catalyst relative to the polymer chains, allowing for molecular weight control by adjusting the concentration of a co-initiator, such as an alcohol. nih.gov Tetraphenolate niobium complexes have also shown excellent conversion rates (>96%) for ε-CL polymerization under various conditions. lboro.ac.uk

The ring-opening polymerization of lactones catalyzed by niobium alkoxides typically proceeds through a coordination-insertion mechanism. nih.govnih.govacs.org This well-established pathway involves several key steps:

Coordination: The lactone monomer first coordinates to the Lewis acidic niobium metal center of the catalyst. nih.gov

Nucleophilic Attack: The alkoxide group attached to the niobium center then performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. nih.govnih.gov

Insertion and Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the lactone, causing the ring to open and the monomer to insert itself into the niobium-alkoxide bond. nih.gov

Propagation: This process generates a new, longer metal alkoxide chain, which can then coordinate and react with subsequent monomer units, allowing the polymer chain to grow. nih.gov

The isolation and characterization of a stable niobium(V) complex that simultaneously bears both a coordinated ε-caprolactone monomer and an alkoxide initiating group has provided unprecedented direct evidence for this mechanism. nih.govbath.ac.uknih.govacs.org This observation confirms a long-held hypothesis about the first intermediate in the coordination-insertion pathway. nih.gov

Significant research has focused on the rational design and synthesis of novel niobium-based initiators to achieve controlled polymerization. nih.gov The goal of controlled polymerization is to produce polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ), which is crucial for tailoring material properties. nih.gov

Researchers have developed several new cationic niobium(V) complexes that act as effective single-site initiators. nih.govresearchgate.net These initiators allow for the controlled, immortal ROP of lactones. nih.gov By using an "immortal" system, the number of polymer chains is not limited by the amount of initiator; instead, a chain-transfer agent (like an alcohol) can be used to control the degree of polymerization and, consequently, the final molecular weight of the polymer. nih.gov This approach provides a powerful tool for manipulating polymer architecture without altering the catalyst loading. nih.gov The development of these sophisticated initiators highlights the potential of niobium-based systems for producing well-defined, biodegradable polymers. nih.gov

Heterogeneous Catalysis Development and Surface Reactivity Studies

While butan-1-olate;niobium(5+) is used in homogeneous polymerization, it also serves as a valuable precursor for creating solid, heterogeneous catalysts, primarily niobium oxides (Nb₂O₅). researchgate.netrsc.org These heterogeneous catalysts offer significant advantages in industrial processes, including ease of separation from the reaction mixture, potential for regeneration, and enhanced stability. researchgate.net

The conversion of niobium alkoxides to niobium oxides, often deposited on high-surface-area supports like silica or graphite (B72142), is a common strategy to create robust heterogeneous catalysts. researchgate.netrsc.orgresearchgate.net The properties and performance of these catalysts are highly dependent on the preparation method and subsequent treatments, such as calcination temperature. rsc.orgresearchgate.net

Surface reactivity studies are crucial for understanding and optimizing these catalysts. The catalytic activity is intimately linked to surface properties such as:

Surface Area and Porosity: A high surface area, as seen in porous niobia or niobia on graphite supports, provides more active sites for the reaction to occur. rsc.orgresearchgate.net

Acidity: Hydrated niobium oxide is known to possess both Brønsted and Lewis acid sites. lehigh.edu The strength and concentration of these acid sites are critical for acid-catalyzed reactions like esterification and dehydration and can be tailored by modifying the catalyst surface with other metal oxides or acids. researchgate.netlehigh.edu

Dispersion of Active Species: The way niobium oxide is dispersed on a support material significantly influences its stability and catalytic performance. rsc.orgresearchgate.net

By carefully controlling these surface characteristics, researchers can develop highly active and stable heterogeneous niobium-based catalysts for a wide range of applications, from biofuel production to the synthesis of fine chemicals. mdpi.comlehigh.edu

Computational Chemistry and Theoretical Modeling of Butan 1 Olate;niobium 5+ Systems

Quantum Chemical Approaches for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure of niobium(V) compounds, which governs their reactivity, spectroscopic, and material properties. Methods ranging from Hartree-Fock (HF) to more advanced post-HF and density functional theory (DFT) approaches are employed to solve the electronic Schrödinger equation for these systems. d-nb.info

For niobium-containing species, theoretical studies often focus on the nature of the niobium-oxygen bond and the distribution of electron density. In related niobium oxide systems, local-density linear muffin-tin orbital (LMTO) electronic-structure calculations have been used to analyze the Nb d-orbitals and O p-orbitals, which form the basis of the valence and conduction bands. aps.org These analyses show that the electronic properties are highly dependent on the coordination environment of the niobium atom. While specific studies on butan-1-olate;niobium(5+) are limited, analogies can be drawn from extensive research on niobium oxides (Nb₂O₅). researchgate.net The electronic structure of these materials is characterized by a valence band composed mainly of O 2p states and a conduction band dominated by Nb 4d states. This fundamental electronic arrangement is expected to be a core feature in niobium alkoxides as well.

Key molecular properties derived from these quantum chemical approaches include:

Ionization Potentials and Electron Affinities: These properties are crucial for predicting redox behavior.